1,2-Dipalmitoyl-3-oleoylglycerol

Lipid Metabolism Nutritional Biochemistry Obesity Research

1,2-Dipalmitoyl-3-oleoylglycerol (PPO; TG(16:0/16:0/18:1); CAS 1867-91-0) is a mixed-chain triacylglycerol (TAG) with palmitic acid (C16:0) esterified at the sn-1 and sn-2 positions and oleic acid (C18:1) at the sn-3 position of the glycerol backbone. This regiospecific configuration is found naturally in palm oil, palm stearin, cocoa butter, and lard.

Molecular Formula C53H100O6
Molecular Weight 833.4 g/mol
CAS No. 1867-91-0
Cat. No. B017300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-3-oleoylglycerol
CAS1867-91-0
Synonyms(9Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxohexadecyl)oxy]propyl Ester;  (+/-)-Glycerol 1,2-Dipalmitate 3-Oleate;  1,2-Dipalmito-3-olein;  1-Oleo-2,3-dipalmitin;  1-Oleodipalmitin;  DL-3-Oleo-1,2-dipalmitin;  Glycerin-1-oleate-2,3-dipalmitate;  Glyceryl 1-Oleate
Molecular FormulaC53H100O6
Molecular Weight833.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-
InChIKeyYHMDGPZOSGBQRH-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-3-oleoylglycerol (CAS 1867-91-0): Procurement-Grade Specifications and Baseline Characterization


1,2-Dipalmitoyl-3-oleoylglycerol (PPO; TG(16:0/16:0/18:1); CAS 1867-91-0) is a mixed-chain triacylglycerol (TAG) with palmitic acid (C16:0) esterified at the sn-1 and sn-2 positions and oleic acid (C18:1) at the sn-3 position of the glycerol backbone . This regiospecific configuration is found naturally in palm oil, palm stearin, cocoa butter, and lard . Commercially, this compound is supplied as a crystalline solid with a molecular weight of 833.36–833.4 g/mol (C53H100O6) and a purity of ≥95–98% . For procurement purposes, the regiospecific purity is critical for experimental reproducibility.

Why PPO Cannot Be Replaced by POP: A Structural Rationale for Regiospecific Lipid Selection


The substitution of 1,2-dipalmitoyl-3-oleoylglycerol (PPO) with its regioisomer 1,3-dipalmitoyl-2-oleoylglycerol (POP), or with other TAGs such as tripalmitin (PPP) or 1,3-dioleoyl-2-palmitoylglycerol (OPO), introduces confounding variables that fundamentally alter experimental outcomes [1]. These compounds share identical or similar fatty acid compositions but differ in the stereospecific positioning of fatty acyl chains on the glycerol backbone. This positional isomerism governs lipid metabolism, as demonstrated by differential absorption kinetics, effects on appetite regulation, and body weight changes in vivo [2]. Consequently, using POP or PPP as a substitute for PPO invalidates key assumptions about bioavailability and metabolic fate, rendering it unsuitable for applications requiring precise control over lipid biochemistry. The evidence below quantifies these differences.

PPO vs. POP: A Quantitative Comparison of Regioisomer-Specific Metabolic Outcomes


PPO Diets Reduce Body Weight Gain and Food Intake Compared to POP in a High-Fat Diet Mouse Model

In a 6-week study of male C57/BL6J mice fed a high-fat diet (HFD) with 36% (w/w) TAG, the PPO group exhibited a significantly lower body weight gain rate compared to the POP group [1]. This was accompanied by a significant reduction in feed intake and serum glucose concentration in the PPO group [2].

Lipid Metabolism Nutritional Biochemistry Obesity Research

PPO Exhibits Superior Palmitic Acid Absorption Efficiency Relative to POP in Rats

In a 2-week feeding study with Sprague-Dawley rats, the apparent absorption efficiency of dietary fat, specifically palmitic acid, was significantly higher in the PPO-fed group compared to the POP-fed group [1]. This difference in absorption led to a downstream effect where the POP group exhibited greater fecal excretion of cholesterol when the diet was supplemented with cholesterol [1].

Nutritional Biochemistry Lipid Absorption Gastrointestinal Physiology

PPO Digestion Releases 87.2% of Fatty Acids In Vitro, a Higher Yield than POP (64.4%)

An in vitro digestion model comparing synthesized TAGs with different regiospecific positions of palmitic acid showed distinct hydrolysis kinetics [1]. After 120 minutes, the PPO-rich lipid (86.5% purity) released 87.2% of its fatty acids. This was significantly higher than the 64.4% released from the POP-rich lipid and lower than the 92.6% from the OPO-rich lipid [1].

In Vitro Digestion Lipidomics Food Science

PPO Displays Lower Melting and Crystallization Temperatures than Tripalmitin (PPP)

The regiospecific position of palmitic acid significantly alters the thermal behavior of TAGs. PPO-rich lipids (86.5% purity) exhibit lower melting and crystallization temperatures compared to tripalmitin-rich lipids (PPP, 81.2% purity) where palmitic acid occupies all three sn-positions [1].

Food Science Material Science Lipid Crystallography

High-Impact Application Scenarios for 1,2-Dipalmitoyl-3-oleoylglycerol Based on Quantitative Evidence


Metabolic Research: PPO as a Tool for Modulating Satiety and Body Weight in High-Fat Diet Studies

Researchers investigating the physiological mechanisms of appetite control and obesity can leverage PPO as a specific dietary component. Evidence from direct head-to-head studies shows that PPO-rich diets lead to significantly lower feed intake and reduced body weight gain compared to POP-rich diets in mouse models [REFS-1, REFS-2]. This makes PPO the definitive TAG for studies focused on TAG structure-mediated satiety signaling and metabolic regulation, where POP would produce confounding, opposite effects.

Nutritional Biochemistry: Studies on Lipid Absorption and Bioavailability

For experiments quantifying nutrient absorption kinetics, PPO is the required standard. In vivo data from rat models demonstrate that PPO exhibits a significantly higher apparent absorption efficiency for palmitic acid compared to POP [1]. This difference is critical for studies modeling dietary fat processing and for the rational design of lipid-based formulations where maximizing the bioavailability of saturated fatty acids is a primary goal.

In Vitro Digestion Modeling and Infant Formula Research

Developers of in vitro digestion assays and infant formula require precise knowledge of how TAG structure influences digestibility. Quantitative data shows that PPO achieves 87.2% fatty acid release after 120 minutes in vitro, a yield 22.8 percentage points higher than POP [1]. This specific, quantifiable difference makes PPO the essential calibrant and test substrate for systems aiming to replicate or modify the digestive behavior of specific TAG regioisomers.

Food Material Science: Crystallization and Thermal Behavior Studies

Research into the physical properties of fats, such as those used in confectionery or margarine production, requires precise control over lipid crystallization. Evidence shows that PPO, containing two palmitic acid residues, has a distinctively lower melting and crystallization temperature compared to the fully saturated tripalmitin (PPP) [1]. This makes PPO a key component in studies examining how introducing a single unsaturated fatty acid (oleic acid) at the sn-3 position alters the thermal and crystalline properties of a fat blend, and why it cannot be interchanged with PPP or POP.

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